trans-4-Methylhex-3-enylmagnesium bromide
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Overview
Description
Trans-4-Methylhex-3-enylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C₇H₁₃BrMg and a molecular weight of 201.3887 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trans-4-Methylhex-3-enylmagnesium bromide is typically prepared by reacting trans-4-methylhex-3-enyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Trans-4-Methylhex-3-enylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF).
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkanes: Formed from nucleophilic substitution reactions.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Trans-4-Methylhex-3-enylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of polymers and advanced materials.
Mechanism of Action
The mechanism of action of trans-4-Methylhex-3-enylmagnesium bromide involves the nucleophilic attack of the organomagnesium species on electrophilic centers. The magnesium atom coordinates with the oxygen or halogen atoms, facilitating the formation of new carbon-carbon bonds. This process is crucial in various organic transformations, including the formation of alcohols, alkanes, and biaryl compounds .
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium bromide
- Ethylmagnesium bromide
- Vinylmagnesium bromide
Uniqueness
Trans-4-Methylhex-3-enylmagnesium bromide is unique due to its specific structure, which allows for selective reactions and the formation of specific products. Its trans-configuration provides distinct stereochemical properties that can be advantageous in certain synthetic applications .
Properties
IUPAC Name |
magnesium;(E)-3-methylhex-3-ene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13.BrH.Mg/c1-4-6-7(3)5-2;;/h6H,1,4-5H2,2-3H3;1H;/q-1;;+2/p-1/b7-6+;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJRKCMSKNXYDP-KMXZHCNGSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC[CH2-])C.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C[CH2-])/C.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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